Sulfo-Cyanine5.5 maleimide
Description
Significance of Cyanine (B1664457) Dyes in Contemporary Biological Investigations
Cyanine dyes are a class of synthetic dyes that have become essential in biotechnology and molecular biology for their ability to absorb and emit light, a property known as fluorescence. axispharm.comcreative-diagnostics.com Their importance in contemporary biological investigations stems from several key characteristics:
Bright Fluorescence and High Sensitivity: Cyanine dyes are known for their high molar extinction coefficients and quantum yields, resulting in exceptionally bright fluorescent signals. researchgate.net This allows for the detection of even low-abundance biomolecules, providing high sensitivity in various assays.
Broad Spectral Range: The cyanine dye family covers a wide range of the electromagnetic spectrum, from the ultraviolet to the near-infrared (NIR) regions. wikipedia.org This spectral diversity allows researchers to select dyes with specific excitation and emission wavelengths for their particular application, minimizing background interference from biological samples. fluorofinder.com
Photostability: Many cyanine dyes exhibit excellent photostability, meaning they can withstand prolonged exposure to light without significant loss of fluorescence. researchgate.netfluorofinder.com This is crucial for applications that require long-term imaging or repeated measurements.
Versatility in Labeling: Cyanine dyes can be chemically modified to include various reactive groups, enabling them to be covalently attached to a wide range of biomolecules, including proteins, nucleic acids, and antibodies. axispharm.commedchemexpress.com This versatility makes them suitable for a multitude of labeling applications.
These properties have led to the widespread use of cyanine dyes in numerous biological techniques, such as:
Fluorescence Microscopy: Visualizing the localization and dynamics of specific molecules within cells and tissues. axispharm.com
Flow Cytometry: Identifying and sorting different cell populations based on their fluorescent labels. axispharm.com
DNA and RNA Labeling: Detecting specific nucleic acid sequences in techniques like fluorescence in situ hybridization (FISH). axispharm.com
In Vivo Imaging: The development of near-infrared (NIR) cyanine dyes has been particularly significant for in vivo studies, as their longer wavelengths allow for deeper tissue penetration and reduced autofluorescence, leading to higher signal-to-noise ratios. crimsonpublishers.com
Role of Maleimide-Functionalized Fluorophores in Bioconjugation Chemistry
Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule. thermofisher.com Maleimide-functionalized fluorophores play a critical role in this field due to the specific and efficient reactivity of the maleimide (B117702) group.
The maleimide group reacts specifically with sulfhydryl (thiol) groups (-SH), which are found in the amino acid cysteine. iris-biotech.debiotium.com This reaction, known as a Michael addition, forms a stable thioether bond. windows.net The key advantages of using maleimide chemistry in bioconjugation include:
High Specificity: The reaction between maleimides and thiols is highly specific, especially at a pH range of 6.5-7.5. windows.net This allows for the targeted labeling of cysteine residues in proteins, which are often less abundant than other amino acids like lysine, providing greater control over the labeling site.
Efficient Reaction: The maleimide-thiol reaction proceeds rapidly and efficiently under mild, physiological conditions, which helps to preserve the structure and function of the biomolecule being labeled. iris-biotech.de
Stable Linkage: The resulting thioether bond is stable, ensuring that the fluorescent label remains attached to the biomolecule throughout the experiment. windows.net
Maleimide-functionalized fluorophores are frequently used in combination with other reactive chemistries, such as N-hydroxysuccinimide (NHS) esters, in heterobifunctional crosslinkers. thermofisher.comthermofisher.com This allows for a two-step conjugation process, enabling the controlled linking of two different biomolecules. windows.net For example, an antibody can be reacted with an NHS ester, and then the maleimide group can be used to attach a second protein or a fluorescent probe. thermofisher.com
Overview of Sulfo-Cyanine5.5 Maleimide's Unique Research Utility
This compound combines the beneficial properties of both cyanine dyes and maleimide chemistry, with the added advantage of sulfonation. This unique combination makes it a highly valuable tool for a variety of research applications.
Key features and their research utility:
Far-Red to Near-Infrared (NIR) Fluorescence: Sulfo-Cyanine5.5 has an excitation maximum around 673-675 nm and an emission maximum around 691-694 nm. axispharm.combroadpharm.com This places its fluorescence in the far-red to NIR region of the spectrum, which is highly advantageous for biological imaging. This spectral window, often referred to as the "therapeutic window," minimizes autofluorescence from biological tissues and allows for deeper tissue penetration of light, resulting in a higher signal-to-noise ratio in imaging experiments. crimsonpublishers.com
Enhanced Water Solubility: The "sulfo" prefix indicates the presence of sulfonate groups (-SO3-). medchemexpress.combiotium.com These negatively charged groups significantly increase the hydrophilicity and water solubility of the dye. creative-diagnostics.comaxispharm.com This is a crucial feature for biological applications, as it prevents the aggregation and non-specific binding of the dye in aqueous environments, leading to more reliable and reproducible results. The high water solubility also allows for labeling reactions to be performed in aqueous buffers without the need for organic co-solvents, which can be detrimental to sensitive proteins.
Thiol-Reactive Maleimide Group: The maleimide group provides a specific and efficient means of attaching the Sulfo-Cyanine5.5 dye to cysteine residues on proteins and peptides. lumiprobe.comaxispharm.com This targeted labeling is essential for studying protein structure, function, and interactions.
These properties make this compound particularly well-suited for:
Labeling Sensitive Proteins: The high water solubility and mild reaction conditions make it an ideal choice for labeling proteins that are prone to denaturation or precipitation. lumiprobe.comglpbio.com
In Vivo Imaging: Its NIR fluorescence is optimal for deep-tissue imaging with minimal background interference. axispharm.com
Fluorescence Microscopy and Flow Cytometry: The bright and stable fluorescence provides high-contrast imaging and distinct signals for accurate cell analysis. axispharm.comaxispharm.com
Historical Development and Evolution within Fluorescent Probes
The development of fluorescent probes has been a journey of continuous innovation, driven by the evolving needs of biological and biomedical research.
Early Discoveries: The first fluorescent molecule, fluorescein, was synthesized in 1871 by Adolf von Baeyer. fluorofinder.com This discovery laid the foundation for the use of fluorescence in biological studies. In the 1880s, rhodamine dyes were developed, offering red-shifted spectra and greater photostability compared to fluorescein. fluorofinder.combiotium.com
The Rise of Cyanine Dyes: Cyanine dyes were first synthesized in the mid-19th century and were initially used in the photographic industry to sensitize emulsions to a wider range of light. wikipedia.orgbritannica.com In the 1970s, chemist Alan Waggoner began to systematically modify cyanine dyes to make them suitable for use in living cells. fluorofinder.com His work led to the development of the popular Cy dye family, including Cy3 and Cy5, which offered increased brightness and photostability over earlier dyes. fluorofinder.com
The Importance of Sulfonation: A significant advancement in cyanine dye technology was the introduction of sulfonate groups. biotium.com This modification dramatically improved the water solubility of the dyes, reducing aggregation and non-specific binding, which was a major issue with earlier generations of cyanine dyes. biotium.com This led to the development of the "sulfo" series of cyanine dyes, which are now widely used in bioconjugation.
Functionalization for Bioconjugation: To be useful as biological probes, fluorescent dyes need to be attached to biomolecules. This led to the development of functionalized dyes containing reactive groups like NHS esters and maleimides. thermofisher.com Maleimides, with their specific reactivity towards thiols, became a key tool for site-specific protein labeling. nih.gov
The evolution of fluorescent probes has been a continuous quest for improved properties, including increased brightness, photostability, water solubility, and a wider range of emission wavelengths. fluorofinder.com this compound represents a culmination of these efforts, combining the advantages of a sulfonated NIR cyanine dye with the specific targeting capabilities of a maleimide group, making it a powerful tool for modern life sciences research.
Interactive Data Tables
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum | ~673-675 nm | axispharm.combroadpharm.com |
| Emission Maximum | ~691-694 nm | axispharm.comlumiprobe.com |
| Molar Extinction Coefficient | ~195,000 - 271,000 M⁻¹cm⁻¹ | broadpharm.combroadpharm.com |
| Quantum Yield | ~0.2 | broadpharm.com |
Table 2: Chemical Properties of this compound
| Property | Description | Reference |
| Reactive Group | Maleimide | lumiprobe.com |
| Reactivity | Thiol-reactive (targets cysteine residues) | lumiprobe.com |
| Solubility | High water solubility due to sulfonate groups | axispharm.comglpbio.com |
| Molecular Formula | C₃₈H₄₃KN₄O₉S₂ / C₄₆H₄₅K₃N₄O₁₅S₄ (varies by salt form) | broadpharm.comsantiago-lab.com |
| Molecular Weight | ~803 g/mol / ~1139.5 g/mol (varies by salt form) | broadpharm.combroadpharm.com |
Properties
CAS No. |
2183440-58-4 |
|---|---|
IUPAC Name |
N/A |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Synthetic Methodologies and Structural Modifications for Research Enhancement
Strategies for Introducing Sulfonate Moieties for Aqueous System Compatibility
The utility of cyanine (B1664457) dyes in biological research is often limited by their poor water solubility. To overcome this, sulfonate groups (–SO₃⁻) are incorporated into the dye's molecular structure. This process, known as sulfonation, significantly enhances the hydrophilicity of the molecule, making it compatible with aqueous environments where most biological reactions occur. creative-diagnostics.comapexbt.comlumiprobe.com
Several strategies are employed to introduce sulfonate moieties. One common method involves the use of sulfonated starting materials in the dye synthesis. montana.edu For instance, the synthesis can begin with indole (B1671886) or benzindole derivatives that already contain sulfonate groups. nih.gov These sulfonated precursors are then carried through the subsequent reaction steps to yield the final water-soluble dye.
Another approach is the post-synthetic modification of a non-sulfonated cyanine dye. This involves reacting the dye with a sulfonating agent. google.com However, this method can sometimes lead to a mixture of products with varying degrees of sulfonation, requiring careful purification.
The presence of sulfonate groups not only improves water solubility but also reduces the tendency of the dye molecules to aggregate. apexbt.comlumiprobe.com Dye aggregation can lead to quenching of fluorescence and inaccurate experimental results. By introducing charged sulfonate groups, electrostatic repulsion between dye molecules is increased, thus minimizing aggregation and ensuring reliable fluorescent signaling. apexbt.com The introduction of sulfonate groups can also positively influence the photophysical properties of the dye, in some cases leading to increased brightness. snmjournals.org
Maleimide (B117702) Functionalization Routes for Thiol Reactivity
To be useful as a labeling agent, Sulfo-Cyanine5.5 must possess a reactive group that can form a stable covalent bond with the target biomolecule. The maleimide group is particularly effective for this purpose as it reacts specifically with thiol (sulfhydryl) groups found in cysteine residues of proteins. montana.eduinterchim.fr This specific reactivity allows for targeted labeling of proteins at defined sites.
The introduction of the maleimide functionality is typically achieved in the final steps of the synthesis to avoid its degradation during earlier, harsher reaction conditions. acs.org One common strategy involves synthesizing a cyanine dye with a primary amine or a carboxylic acid linker. This linker can then be reacted with a maleimide-containing reagent. For example, an amine-functionalized dye can be reacted with a maleimide derivative that has an N-hydroxysuccinimide (NHS) ester group. nih.gov Alternatively, a carboxylated dye can be coupled to an amine-containing maleimide using carbodiimide (B86325) chemistry. researchgate.net
Another approach involves the direct reaction of a commercially available amine-reactive cyanine dye, such as a Cy5 succinimidyl ester, with a molecule containing both a primary amine and a maleimide group. nih.gov This two-step method first produces an amine-functionalized cyanine dye, which is then further derivatized to introduce the maleimide group. nih.gov While a one-step method reacting the succinimidyl ester directly with a maleimide-containing amine is possible, it can be less reliable and require more rigorous purification. nih.gov
Modular Approaches in Heterobifunctional Cyanine Dye Synthesis
The synthesis of complex molecules like Sulfo-Cyanine5.5 maleimide often benefits from a modular approach. acs.orgnih.govfigshare.com This strategy involves the synthesis of separate building blocks, or modules, which are then combined in the final stages to create the desired product. This method offers several advantages, including greater flexibility in designing new derivatives and the ability to introduce sensitive functional groups late in the synthesis, thus protecting them from degradation. acs.org
In the context of this compound, a modular synthesis might involve preparing a sulfonated indolenine precursor, a polymethine chain component, and a second indolenine derivative bearing a linker for the maleimide group. acs.org These modules are then condensed to form the cyanine core. Finally, the maleimide group is attached to the linker. This stepwise assembly allows for the purification of intermediates at each stage, leading to a purer final product. scribd.com
This modular design is particularly valuable for creating heterobifunctional dyes, which contain two different reactive groups. nih.govchemistryviews.org For example, a dye could be synthesized with both a maleimide group for targeting thiols and another group, such as an NHS ester or an azide (B81097), for reaction with other functional groups. nih.govchemistryviews.org Such heterobifunctional linkers are powerful tools for crosslinking different molecules and for constructing complex biological probes. cyanagen.com
Design Principles for Novel Sulfo-Cyanine5.5 Derivatives with Enhanced Research Performance
The design of new Sulfo-Cyanine5.5 derivatives is driven by the need for improved performance in specific research applications. Key design principles focus on enhancing properties such as brightness, photostability, water solubility, and target specificity.
Enhanced Brightness and Photostability: The brightness of a fluorescent dye is a product of its molar extinction coefficient and its fluorescence quantum yield. Modifications to the polymethine chain and the heterocyclic indole rings can influence these properties. For instance, introducing certain substituents on the indolenine rings or altering the length and rigidity of the polymethine bridge can impact the dye's spectral properties and stability. nih.gov Asymmetric cyanine dyes have been synthesized that exhibit improved photostability compared to their symmetric counterparts. researchgate.net
Optimized Solubility and Reduced Aggregation: While sulfonation is the primary strategy for increasing water solubility, the number and position of the sulfonate groups can be fine-tuned. researchgate.net Increasing the number of sulfonate groups can further enhance hydrophilicity, which is particularly important for labeling highly hydrophilic biopolymers and nanoparticles. glpbio.comlumiprobe.com PEGylation, the attachment of polyethylene (B3416737) glycol chains, is another modification that can improve water solubility and reduce non-specific binding. wikipedia.org
Analytical Validation of Synthetic Products for Research Applications
Ensuring the purity and identity of synthetic this compound is critical for obtaining reliable and reproducible research results. A combination of analytical techniques is employed for this purpose.
Chromatographic Methods: High-performance liquid chromatography (HPLC) is a fundamental tool for assessing the purity of the final product and for monitoring the progress of the synthesis. scribd.comacs.org By using a suitable stationary phase and mobile phase gradient, HPLC can separate the desired product from starting materials, by-products, and other impurities. acs.org The purity is often determined by integrating the peak area of the product relative to the total area of all peaks in the chromatogram. antibodies.comantibodies.com
Spectroscopic Techniques:
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized dye. antibodies.com Techniques like electrospray ionization (ESI) are commonly used to generate ions from the dye molecule, which are then analyzed to determine their mass-to-charge ratio, confirming the correct molecular formula. acs.org
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, provides detailed information about the molecular structure of the dye, confirming the presence and connectivity of the various functional groups. antibodies.com
UV-Visible Spectroscopy: This technique is used to determine the absorption spectrum of the dye, identifying the wavelength of maximum absorption (λmax) and the molar extinction coefficient, which are characteristic properties of the fluorophore. acs.organtibodies.com
Fluorescence Spectroscopy: Fluorescence spectroscopy is used to measure the emission spectrum and determine the wavelength of maximum emission (λem) and the fluorescence quantum yield. antibodies.comibiantech.com
Functional Assays: To confirm the reactivity of the maleimide group, a functional assay can be performed. This typically involves reacting the dye with a thiol-containing molecule, such as a cysteine-containing peptide, and then using HPLC or mass spectrometry to verify the formation of the conjugate. researchgate.net
| Property | Typical Value | Analytical Technique(s) |
| Purity | >95% | HPLC, ¹H NMR |
| Molecular Weight | ~1139.43 g/mol (as potassium salt) | Mass Spectrometry (MS) |
| Absorption Maximum (λmax) | ~673-675 nm | UV-Visible Spectroscopy |
| Emission Maximum (λem) | ~691-694 nm | Fluorescence Spectroscopy |
| Molar Extinction Coefficient | ~235,000 - 271,000 M⁻¹cm⁻¹ | UV-Visible Spectroscopy |
| Thiol Reactivity | Confirmed by conjugation | HPLC, MS |
Table 1: Key Analytical Parameters for this compound.
Bioconjugation Chemistry and Methodologies with Sulfo Cyanine5.5 Maleimide
Thiol-Maleimide Reaction Mechanisms and Selectivity
The cornerstone of Sulfo-Cyanine5.5 maleimide's application in bioconjugation is the highly efficient and selective reaction between its maleimide (B117702) moiety and thiol groups. axispharm.combiosyn.com This reaction, a Michael addition, results in the formation of a stable thioether bond, covalently linking the dye to the target biomolecule. biosyn.com The reaction is known for its high specificity and ability to proceed under mild, physiological conditions, which is crucial for maintaining the structural and functional integrity of sensitive biomolecules. axispharm.com
The general mechanism involves the nucleophilic attack of a thiolate anion on one of the carbon-carbon double bond carbons of the maleimide ring. The choice of solvent, initiator, and the specific thiol can influence whether the reaction proceeds through a base-initiated, nucleophile-initiated, or ion pair-initiated mechanism. rsc.orgresearchgate.net The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5. axispharm.com At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing non-specific labeling. axispharm.com
In proteins and peptides, the primary targets for maleimide reagents are the thiol groups of cysteine residues. biosyn.com Cysteine is a relatively rare amino acid, which allows for a degree of site-specificity in labeling. For conjugation to occur, the cysteine residue must possess a free thiol group. In many proteins, cysteine residues exist in oxidized form as disulfide bonds (cystine), which stabilize the protein's tertiary structure. biosyn.com These disulfide bonds are unreactive towards maleimides. biosyn.com Therefore, a prerequisite for labeling is often the reduction of disulfide bonds to free thiols using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT). lumiprobe.comglpbio.comaatbio.com TCEP is often preferred as it does not need to be removed before the conjugation step. interchim.fr
The accessibility of cysteine residues on the surface of a protein is also a critical factor. In a study involving Cowpea Chlorotic Mottle Virus-Like Particles (ELP-CCMV), conjugation with a maleimide-functionalized sulfo-cyanine5 was significantly more efficient compared to the native virus capsid. nih.govresearchgate.net This was attributed to the greater accessibility of cysteine residues in the engineered particles. nih.govresearchgate.net This highlights the importance of protein structure in determining the efficiency of cysteine-specific labeling.
Several factors can be optimized to maximize the efficiency and specificity of the conjugation reaction between this compound and a biomolecule.
| Parameter | Recommended Condition | Rationale and Key Findings |
| pH | 6.5 - 7.5 | This pH range ensures high selectivity for thiol groups over other nucleophilic groups like amines. axispharm.com Above pH 7.5, the reactivity of amines can increase, leading to potential side reactions. researchgate.net |
| Temperature and Time | Room temperature for 2 hours or 4°C overnight | These conditions are generally sufficient for the reaction to proceed to completion. interchim.fr A study on nanoparticle conjugation found optimal efficiency after 30 minutes at room temperature. biosyn.com |
| Protein Concentration | 2 - 10 mg/mL | Higher protein concentrations generally lead to better labeling efficiency. aatbio.comaatbio.commedchemexpress.com |
| Solvent | Anhydrous DMSO or DMF for stock solution | This compound is typically dissolved in an anhydrous organic solvent like DMSO or DMF to create a stock solution before being added to the aqueous reaction buffer. aatbio.com The sulfonated nature of the dye enhances its solubility in aqueous environments during the reaction. |
| Removal of Interfering Substances | Dialysis or spin column purification | Buffers containing primary amines (e.g., Tris) or ammonium (B1175870) ions should be avoided as they can compete with the target biomolecule. medchemexpress.commedchemexpress.com Substances like sodium azide (B81097) or thimerosal (B151700) can also interfere and should be removed prior to conjugation. aatbio.comaatbio.com |
This table provides a summary of generally recommended conditions for optimizing the conjugation of maleimide dyes. Specific applications may require further optimization.
Cysteine Residue Targeting in Biomolecules
Labeling of Proteins and Antibodies
The specific labeling of proteins and antibodies with fluorescent dyes like this compound is crucial for a wide range of applications, from basic research to diagnostics. The goal is to attach the dye to the protein without compromising its biological activity.
Achieving site-specific conjugation is highly desirable as it leads to a homogeneous product with predictable properties. Several strategies can be employed:
Targeting Native Cysteines: If a protein has a limited number of accessible native cysteine residues, these can be targeted for specific labeling.
Engineered Cysteines: Genetic engineering techniques can be used to introduce cysteine residues at specific locations on the protein surface, allowing for precise control over the labeling site.
Dual-Labeling Strategies: In more complex applications, multiple sites on a protein can be functionalized. For instance, researchers have demonstrated dual-labeling of virus-like particles using both a maleimide-functionalized cyanine (B1664457) dye for cysteine targeting and a different chemistry for another engineered site. nih.gov
The dye-to-protein ratio, also known as the degree of labeling (DOL), is a critical parameter that must be carefully controlled. aatbio.com
Over-labeling: A high DOL can be detrimental to the protein's function. It can lead to protein aggregation, reduced binding affinity of antibodies, and altered enzymatic activity. aatbio.com The hydrophobicity of the dye can also play a role, with more hydrophobic dyes potentially causing more significant perturbations. nih.gov
Under-labeling: A low DOL will result in a conjugate with reduced fluorescence intensity and sensitivity in downstream applications. aatbio.com
The optimal DOL is a balance between achieving a strong signal and preserving the protein's function. It is often determined empirically by testing a range of molar ratios of dye to protein. A common starting point is a 10:1 molar ratio of dye to protein, with further optimization at ratios such as 5:1, 15:1, and 20:1. aatbio.comaatbio.com Studies on Cy5-conjugated antibodies have shown that the DOL can influence photophysical properties, such as the formation of dye aggregates on the protein surface and even the efficiency of photoconversion between different cyanine states. acs.org
Strategies for Site-Specific Conjugation
Labeling of Nanoparticles and Biopolymeric Systems
This compound is a water-soluble, near-infrared (NIR) fluorescent dye that is particularly well-suited for labeling sensitive proteins, nanoparticles, and highly hydrophilic biopolymers. medchemexpress.comglpbio.comlumiprobe.com Its maleimide functional group specifically reacts with thiol (sulfhydryl) groups, which are present in the amino acid cysteine. glpbio.comantibodies.com This high specificity allows for targeted labeling of proteins and other biomolecules that contain cysteine residues.
The high water solubility of Sulfo-Cyanine5.5, a result of its four sulfo groups, makes it an ideal choice for labeling biomolecules in aqueous environments, minimizing the need for organic solvents that can be detrimental to the structure and function of sensitive biological materials. glpbio.comlumiprobe.comantibodies.com This property is especially advantageous when working with nanoparticles and biopolymeric systems, which are often maintained in aqueous buffers to preserve their native conformation and activity.
The labeling process typically involves the reduction of any disulfide bonds within the protein to expose free thiol groups, followed by incubation with the this compound. glpbio.cominterchim.fr The reaction is generally carried out at a neutral pH of 6.5-7.5. interchim.fr The near-infrared fluorescence of the dye, with an excitation maximum around 675 nm and an emission maximum around 694 nm, provides a significant advantage for in vivo imaging and other applications where minimizing background autofluorescence from biological tissues is crucial. medchemexpress.commedchemexpress.eu
Here is an interactive data table summarizing the properties of this compound:
| Property | Value |
| Excitation Maximum | 675 nm medchemexpress.com |
| Emission Maximum | 694 nm medchemexpress.com |
| Reactive Group | Maleimide glpbio.com |
| Target Functional Group | Thiol (Sulfhydryl) glpbio.com |
| Solubility | Good in water, DMSO, and DMF glpbio.comantibodies.com |
Purification Methodologies for Labeled Biomolecules
Following the labeling reaction, it is imperative to remove any unreacted or excess dye from the labeled biomolecule. This purification step is critical for accurate downstream applications and quantitative analysis. biosyn.comfishersci.nlfishersci.com Several methodologies are commonly employed for this purpose, each with its own advantages and considerations.
Gel Filtration and Spin Column Chromatography
Gel filtration chromatography, also known as size-exclusion chromatography, is a widely used technique for separating molecules based on their size. thermofisher.com This method is effective for removing small molecules like unconjugated this compound from much larger labeled proteins or nanoparticles. thermofisher.comnih.gov The sample is passed through a column packed with a porous resin. Larger molecules, such as the labeled biomolecules, are excluded from the pores and travel through the column more quickly, while smaller molecules, like the free dye, enter the pores and have a longer retention time. thermofisher.com
Spin column chromatography is a rapid and convenient format of gel filtration. biocompare.comgbiosciences.com These columns are designed for small sample volumes and are compatible with standard centrifuges. biocompare.comgbiosciences.com The use of spin columns can significantly expedite the purification process, allowing for the efficient removal of salts, buffers, and unreacted dyes in a matter of minutes. fishersci.nlbiocompare.com Several commercially available spin columns are specifically designed for dye and biotin (B1667282) removal. fishersci.nlthermofisher.com
The general workflow for purification using a spin column involves:
Preparing the column by removing the storage buffer through centrifugation. thermofisher.com
Applying the labeling reaction mixture to the resin.
Centrifuging the column to separate the purified, labeled biomolecule from the unreacted dye, which is retained by the resin. gbiosciences.comthermofisher.com
Dialysis and Electrophoretic Separation
Dialysis is another common method for removing small, unwanted molecules from a sample of macromolecules. biosyn.comthermofisher.com This technique relies on the principle of selective diffusion across a semi-permeable membrane. The labeled biomolecule solution is placed within a dialysis bag or cassette made of a membrane with a specific molecular weight cut-off (MWCO). huji.ac.il This is then placed in a large volume of buffer. Smaller molecules, such as the free dye, can pass through the pores of the membrane into the surrounding buffer, while the larger, labeled biomolecules are retained. huji.ac.il The process can be time-consuming, often requiring several buffer changes to ensure complete removal of the unreacted dye. huji.ac.il
Electrophoretic separation techniques, such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and capillary electrophoresis (CE), can also be used to separate labeled proteins from free dye. bioptic.com.twbiorxiv.orgbioptic.com.tw In these methods, molecules are separated based on their size and charge as they move through a gel or capillary under the influence of an electric field. bioptic.com.twbioptic.com.tw While SDS-PAGE is a powerful analytical tool, recovery of the purified protein from the gel can be challenging. instras.com Capillary electrophoresis offers high resolution and requires only a small amount of sample. bioptic.com.twbioptic.com.tw
Photophysical Characterization and Spectroscopic Analysis for Research Applications
Far-Red and Near-Infrared Fluorescence Properties for Biological Systems
Sulfo-Cyanine5.5 maleimide (B117702) exhibits fluorescence in the far-red and near-infrared regions of the electromagnetic spectrum, a key advantage for biological imaging. axispharm.com Its absorption maximum is approximately 675 nm, with an emission maximum around 694 nm. axispharm.commedchemexpress.com This region, often referred to as the "optical window" of biological tissues, is characterized by minimal absorbance and autofluorescence from endogenous molecules like hemoglobin and water. Consequently, utilizing probes that excite and emit in this window leads to deeper tissue penetration and significantly improved signal-to-noise ratios, making Sulfo-Cyanine5.5 maleimide ideal for in vivo imaging and other applications where background fluorescence can be a limiting factor. axispharm.comaxispharm.com
Quantum Yield and Extinction Coefficient Determination for Quantitative Studies
For quantitative fluorescence studies, two parameters are of paramount importance: the fluorescence quantum yield (Φ) and the molar extinction coefficient (ε). The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Sulfo-Cyanine5.5 has a high quantum yield, resulting in bright and efficient far-red fluorescence. axispharm.com
The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength. Sulfo-Cyanine5.5 possesses a very high extinction coefficient, often exceeding 200,000 M⁻¹cm⁻¹. antibodies.com A high extinction coefficient allows for sensitive detection even at low concentrations of the labeled molecule.
The specific values for these parameters can vary slightly depending on the source and the solvent system used. For instance, some sources report a quantum yield of 0.2 for Sulfo-Cy5 maleimide, while others report 0.28. broadpharm.comantibodies.com Similarly, the extinction coefficient for Sulfo-Cy5 maleimide is reported as 271,000 M⁻¹cm⁻¹, while for this compound it is reported as 235,000 M⁻¹cm⁻¹. antibodies.comantibodies.com
Interactive Table 1: Photophysical Properties of Sulfo-Cyanine Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Sulfo-Cyanine5 maleimide | ~646 | ~662 | 271,000 | 0.2 - 0.28 |
| This compound | ~673-675 | ~691-694 | 235,000 | Not consistently reported |
| Sulfo-Cy5 | ~646-649 | ~662-672 | 271,000 | 0.28 |
| Data compiled from multiple sources. axispharm.commedchemexpress.comaxispharm.comantibodies.combroadpharm.comantibodies.comlumiprobe.com |
Photostability Assessment in Diverse Research Environments
Photostability, or the ability of a fluorophore to resist photodegradation upon exposure to excitation light, is a critical factor for imaging experiments, particularly those requiring long acquisition times like single-molecule studies or time-lapse microscopy. Cyanine (B1664457) dyes, in general, are known for their good photostability. mdpi.com Sulfo-Cyanine5.5, in particular, is noted for its high photostability, which contributes to its reliability in demanding imaging applications. axispharm.comaxispharm.com However, it is important to note that the photostability of a dye can be influenced by its environment. Factors such as the solvent, the presence of oxidizing or reducing agents, and the intensity of the excitation light can all impact the rate of photobleaching. arxiv.org In some cases, the photoconversion of cyanine dyes to shorter-wavelength species has been observed, which can be a concern for multicolor imaging experiments. acs.org
Influence of Sulfo Groups on Fluorescence Stability and Aggregation Prevention
The inclusion of sulfonate (sulfo) groups in the chemical structure of cyanine dyes, including this compound, has a profound and beneficial impact on their properties for biological research. mdpi.com These negatively charged groups significantly increase the water solubility of the dye, which is crucial for labeling reactions in aqueous buffers and for preventing non-specific binding to cellular components. mdpi.comlumiprobe.com
Furthermore, the sulfo groups play a vital role in preventing the aggregation of dye molecules. mdpi.comresearchgate.net Dye aggregation is a common problem with many fluorophores, especially at high concentrations or when conjugated to macromolecules. Aggregation can lead to self-quenching of fluorescence, where the excited state energy is dissipated non-radiatively, resulting in a significant decrease in the fluorescence signal. researchgate.net The electrostatic repulsion between the negatively charged sulfo groups on adjacent dye molecules helps to keep them separated, thus preserving their fluorescence. lumiprobe.comresearchgate.net This prevention of aggregation is particularly important for achieving high labeling densities on proteins or nucleic acids without a concomitant loss of fluorescence intensity. researchgate.net The introduction of sulfo groups can also lead to a slight improvement in the optical stability and quantum yield of the dyes.
Comparative Spectroscopic Analysis with Other Cyanine Dyes
Sulfo-Cyanine5.5 belongs to the broader family of cyanine dyes, which includes other popular members like Cy3, Cy5, and Cy7, and their sulfonated counterparts. The spectral properties of these dyes are primarily determined by the length of the polymethine chain connecting the two heterocyclic indole (B1671886) rings. lumiprobe.com Increasing the length of this chain results in a red-shift of both the absorption and emission spectra. lumiprobe.com
Compared to its shorter-wavelength counterparts like Sulfo-Cy5, Sulfo-Cyanine5.5 exhibits absorption and emission maxima that are further shifted into the near-infrared region. biorxiv.org For example, Sulfo-Cy5 has an absorption maximum around 646-649 nm and an emission maximum around 662-672 nm, whereas Sulfo-Cyanine5.5 has its peaks at approximately 675 nm and 694 nm, respectively. medchemexpress.com
When compared to other classes of dyes, such as squaraine dyes, cyanine dyes like Sulfo-Cyanine5.5 generally exhibit higher fluorescence quantum yields in aqueous solutions. researchgate.net However, squaraine dyes may offer higher photostability in some contexts. researchgate.net The choice between different cyanine dyes, or between cyanine dyes and other fluorophore classes, will ultimately depend on the specific requirements of the experiment, including the available excitation sources, the desired emission wavelength, and the importance of factors like quantum yield and photostability.
Interactive Table 2: Spectroscopic Comparison of Cyanine Dyes
| Dye | Absorption Max (nm) | Emission Max (nm) | Key Feature |
| Sulfo-Cy3 | ~550 | ~570 | Green-yellow emission |
| Sulfo-Cy5 | ~646-649 | ~662-672 | Red emission, common for 633/647 nm lasers |
| Sulfo-Cyanine5.5 | ~673-675 | ~691-694 | Far-red/NIR emission, good for in vivo imaging |
| Sulfo-Cy7 | ~750 | ~773 | NIR emission, deeper tissue penetration |
| Data compiled from multiple sources. lumiprobe.combiorxiv.org |
Advanced Applications in Biological and Biomedical Research
Fluorescence Microscopy for Cellular and Subcellular Imaging
The spectral properties of Sulfo-Cyanine5.5 make it an excellent candidate for fluorescence microscopy. axispharm.comaxispharm.comaxispharm.com Emitting in the far-red to NIR range, it allows for deep tissue penetration and reduced interference from the natural fluorescence of cells and tissues, leading to clearer, high-contrast images. axispharm.comlumiprobe.com
High-Contrast Imaging of Biological Structures
Sulfo-Cyanine5.5 maleimide (B117702) provides bright and stable signals, which are essential for generating high-contrast images of cellular and subcellular structures. axispharm.comaxispharm.com Its ability to specifically label proteins via thiol groups enables researchers to visualize the distribution and organization of target proteins within cells. For instance, after conjugation to specific antibodies or other targeting moieties, it can be used to stain various cellular components. In one study, virus-like particles were labeled with a related Cy5.5-maleimide to investigate their internalization into cancer cells. researchgate.net The bright fluorescence of the dye allowed for clear visualization of the particles colocalizing with endolysosomal markers within the cells, demonstrating its utility in tracking the cellular fate of nanoparticles. researchgate.net
Spatiotemporal Tracking of Labeled Biomolecules
The photostability and bright emission of Sulfo-Cyanine5.5 are critical for the dynamic tracking of biomolecules over time. Researchers can follow the movement and interactions of labeled proteins or peptides within living cells, providing insights into complex biological processes. For example, the trafficking of immune cells, such as T lymphocytes, can be monitored in vivo. In a study investigating experimental allergic encephalomyelitis, T cells were labeled with a Cy5.5-Tat peptide conjugate to track their migration in rats. nih.gov The intense and persistent fluorescence signal enabled the real-time visualization of T-cell trafficking during different phases of the disease. nih.gov This demonstrates the power of Sulfo-Cyanine5.5 in studying the dynamic behavior of cells and molecules in disease models.
Flow Cytometry for Cell Analysis and Sorting
Flow cytometry is a powerful technique for analyzing and sorting large populations of cells. Sulfo-Cyanine5.5 maleimide serves as a robust fluorescent marker in this application, offering distinct signals for precise cell analysis. axispharm.comaxispharm.comaxispharm.com
Discrimination of Cell Populations
By conjugating this compound to antibodies that recognize specific cell surface markers, different cell populations within a heterogeneous sample can be distinctly labeled and identified. In a study focused on cell surface modification, Sulfo-Cyanine5 maleimide was used to stain T cells to monitor the reduction of disulfide groups on the cell surface, with the labeled cells being analyzed by flow cytometry. doi.org The bright fluorescence allows for clear separation of labeled and unlabeled cell populations, facilitating accurate quantification and sorting. This is crucial for studies requiring the isolation of specific cell types for further analysis or for therapeutic applications.
Quantitative Analysis of Biomarker Expression
The intensity of the fluorescence signal from Sulfo-Cyanine5.5-labeled probes can be directly correlated with the abundance of a specific biomarker on or within a cell. google.com This quantitative capability is essential for understanding variations in protein expression across different cell populations or in response to various stimuli. For example, the binding affinity of an anti-EGFR Affibody molecule labeled with Cy5.5-mono-maleimide was determined using flow cytometry, allowing for a quantitative assessment of its interaction with EGFR-positive cells. science.gov This approach enables researchers to quantify receptor density and compare expression levels between different cell lines, which is vital for cancer research and diagnostics. google.comscience.gov
Pre-clinical In Vivo Optical Imaging Applications
The far-red and NIR fluorescence of Sulfo-Cyanine5.5 is particularly advantageous for in vivo imaging, as light in this spectral region can penetrate deeper into biological tissues with minimal absorption and scattering by components like hemoglobin and water. axispharm.comlumiprobe.comnih.gov This results in low background interference and enables high-sensitivity imaging in living organisms. axispharm.comaxispharm.com
This compound has been successfully used to label various targeting ligands, such as peptides and antibody fragments, for in vivo tumor imaging. science.govnih.gov In one study, an anti-EGFR Affibody molecule was conjugated to Cy5.5-mono-maleimide to create a molecular probe for imaging EGFR-positive tumors. science.gov The probe demonstrated rapid tumor targeting and high tumor-to-background contrast in mouse models, highlighting its potential for cancer diagnostics. science.gov Similarly, another study utilized Cy5.5-ATF-IO nanoparticles for dual-modality imaging of breast cancer, where the fluorescent signal from Cy5.5 enabled optical visualization of tumor targeting. nih.gov These studies underscore the utility of this compound in developing targeted imaging agents for pre-clinical cancer research.
Table 1: Spectral Properties of Cyanine (B1664457) Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Reference(s) |
|---|---|---|---|---|
| Sulfo-Cyanine5.5 | ~673-675 | ~691-694 | 0.21 | medchemexpress.comaxispharm.comlumiprobe.comlumiprobe.com |
| Sulfo-Cyanine5 | ~646-649 | ~662-672 | 0.28 | axispharm.comantibodies.com |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Sulfo-Cyanine5 maleimide |
| Cyanine5.5-mono-maleimide |
| Cy5.5-Tat |
| Cy5.5-ATF-IO nanoparticles |
| Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) |
| Sulfo-Cyanine5.5 |
| Sulfo-Cyanine5 |
| Cyanine5 |
| Epidermal Growth Factor Receptor (EGFR) |
| Aminopeptidase N (ATF) |
Deep Tissue Imaging and Signal-to-Background Ratio Enhancement
The utility of this compound for deep tissue imaging stems from its operation within the near-infrared (NIR) window (approximately 650-900 nm). In this spectral range, biological tissues exhibit minimal autofluorescence, and the scattering and absorption of light by endogenous chromophores like hemoglobin and melanin (B1238610) are significantly reduced. axispharm.com This leads to deeper light penetration and a substantial improvement in the signal-to-background ratio, enabling clearer visualization of targets deep within living organisms. axispharm.com
The dye's inherent brightness and high photostability further contribute to its effectiveness. axispharm.com Research has demonstrated that probes labeled with cyanine dyes provide a higher signal-to-background ratio compared to some other imaging agents. The zwitterionic nature of certain NIR dyes, for instance, helps minimize nonspecific interactions with serum proteins, which in turn enhances the tumor-to-background signal ratio during in vivo imaging. researchgate.net The combination of low background interference and strong emission signal makes Sulfo-Cyanine5.5 an ideal choice for high-contrast imaging of cellular and tissue structures. axispharm.comaxispharm.com
Tracking Molecular Probes in Animal Models
This compound is extensively used for labeling targeting molecules to track their biodistribution and target engagement in preclinical animal models. The ability to non-invasively monitor the localization of these probes over time provides critical data for the development of diagnostics and therapeutics.
A notable study involved an anti-EGFR Affibody molecule conjugated to Cy5.5 to create the probe Cy5.5-ZEGFR:1907. When administered to mice bearing tumors with different EGFR expression levels, the probe demonstrated rapid tumor targeting and good tumor-to-normal-tissue contrast as early as 30 minutes post-injection in high-expressing A431 tumors.
In another application, a nanoparticle (T22-GFP-H6) targeting the CXCR4 receptor was labeled with Sulfo-Cy5. This research provided insight into how fluorescent labeling can impact the biodistribution of a nanoparticle, observing that the labeled construct showed increased accumulation in the liver and kidneys compared to the unlabeled version. researchgate.net Furthermore, antibody fragments labeled with Cy5 have been used to track the spatiotemporal dynamics of SARS-CoV-2 infection in rhesus macaque models, demonstrating the probe's utility in infectious disease research. frontiersin.org
| Probe | Target | Animal Model | Key Findings | Reference |
|---|---|---|---|---|
| Cy5.5-ZEGFR:1907 | EGFR | Mouse (A431 & MCF7 tumor xenografts) | Rapid tumor targeting (good contrast at 0.5 h p.i.); high uptake in tumor, liver, and kidney at 24 h p.i. | uzh.ch |
| ⁶⁴Cu-DOTA-NT-Cy5.5 | Neurotensin (B549771) Receptor 1 (NTR1) | Mouse (HT-29 tumor xenograft) | Specific tumor uptake (1.79 ± 0.16 %ID/g at 4 h p.i.); high tumor-to-muscle ratio (17.44 ± 3.25). | nih.govmdpi.com |
| T22-GFP-H6-S-Cy5 | CXCR4 | Mouse (Lymphoma & Colorectal Cancer models) | Labeling altered biodistribution, with increased liver and kidney accumulation compared to unlabeled nanoparticle. | researchgate.net |
| CR3022-F(ab')2-Cy5 | SARS-CoV-2 Spike Protein | Rhesus Macaque | Probe successfully tracked viral spread, providing proof-of-concept for imaging infectious diseases. | frontiersin.org |
ImmunoPET and Fluorescence Imaging Integration in Pre-clinical Settings
This compound is a key component in the development of dual-modality imaging agents that combine the high sensitivity and whole-body imaging capabilities of Positron Emission Tomography (PET) with the high resolution of fluorescence imaging. These probes typically consist of a targeting moiety (like an antibody fragment or peptide), a chelator (such as DOTA) for a PET radionuclide (e.g., ⁶⁴Cu, ⁶⁸Ga, ¹⁸F), and a fluorescent dye like Sulfo-Cy5.5. nih.govmdpi.com
This integrated approach allows for preoperative whole-body screening via PET to locate tumors, followed by intraoperative fluorescence-guided surgery to ensure precise tumor resection. snmjournals.org For example, a dual-modality probe, ⁶⁴Cu-DOTA-NT-Cy5.5, was developed to target the neurotensin receptor (NTR1). nih.gov Studies in mice with HT-29 tumors showed that the probe could clearly visualize tumors using both PET and fluorescence imaging. nih.gov Another study utilized a dual-modality linker (DML) to conjugate an anti-prostate stem cell antigen (PSCA) diabody with both ¹⁸F for PET and sulfo-cyanine5 for optical imaging, demonstrating the feasibility of this strategy for prostate cancer. snmjournals.org
| Probe Name/Components | Target | PET Isotope | Application | Reference |
|---|---|---|---|---|
| ⁶⁴Cu-DOTA-NT-Cy5.5 | Neurotensin Receptor 1 (NTR1) | ⁶⁴Cu | PET and fluorescence imaging of NTR1-expressing tumors. | nih.gov |
| ¹⁸F-DMLsCy5-A2cDb | Prostate Stem Cell Antigen (PSCA) | ¹⁸F | Sequential immuno-PET and optical imaging of prostate cancer. | |
| [¹¹¹In]In-NeoB-Sulfo-cyanine 5 | Gastrin-Releasing Peptide Receptor (GRPR) | ¹¹¹In | Dual-modality imaging for GRPR-expressing prostate cancer. | researchgate.netmdpi.com |
| PSMA-I&F | Prostate-Specific Membrane Antigen (PSMA) | Not specified in abstract, based on PSMA-I&T | Dual-labeled PSMA inhibitor for cancer imaging. | mdpi.com |
Molecular Probes in Bioanalytical Assays
The specific reactivity of the maleimide group with thiols makes this compound a powerful tool for creating molecular probes for various bioanalytical assays. axispharm.com These probes are used to investigate complex biological processes at the molecular level.
Studies of Biomolecular Interactions and Dynamics
By labeling one component of an interacting system, researchers can track binding events, conformational changes, and other dynamic processes. This compound is particularly well-suited for this purpose. A significant research example is its use in studying the complex process of ribosome assembly. In a 2019 study published in Cell, researchers used this compound to label ribosomal proteins. This allowed them to use techniques like Förster resonance energy transfer (FRET) to map transient protein-RNA interactions and monitor the folding pathways of nascent ribosomal RNA in real-time, providing unprecedented insights into the dynamic assembly of the ribosome. medchemexpress.com
Enzyme Activity Assays and Biosensor Development
While direct fluorogenic assays where the dye's fluorescence is quenched or activated by an enzyme are one application, this compound is also crucial in the construction of probes for enzyme-related biosensors. Its ability to specifically label proteins enables the development of complex nanostructures and biosensors. For instance, researchers have investigated the conjugation of sulfo-Cyanine5 maleimide to genetically engineered Cowpea chlorotic mottle virus-like particles (VLPs). researchgate.net In one study, an elastin-like polypeptide (ELP) was fused to the virus capsid protein, which made a cysteine residue accessible for labeling with the dye. The study demonstrated a 10-fold higher conjugation efficiency to these engineered ELP-CCMV particles compared to the native virus capsid. researchgate.net This selective labeling is a critical step in creating functional enzymatic nanoreactors, where an enzyme is encapsulated within the VLP, and the externally-labeled particle can be tracked or targeted. researchgate.net
Applications in Nucleic Acid Labeling and Analysis
Sulfo-Cyanine5.5 derivatives are widely used for labeling and analyzing nucleic acids. axispharm.comaxispharm.com The dye can be incorporated into DNA or RNA probes for use in various molecular biology techniques. One method involves the use of Sulfo-Cy5.5 dUTP, a nucleotide analog that can be incorporated into DNA by polymerases during amplification or labeling reactions. medchemexpress.com Additionally, cyanine dyes can bind to double-stranded DNA through intercalation, often resulting in enhanced fluorescence upon binding. medchemexpress.com
More advanced applications leverage Sulfo-Cyanine5.5 in highly sensitive detection assays. For example, it has been used in CRISPR-based diagnostic systems. In one such system for detecting specific gene sequences, the CRISPR-Cas13a enzyme is activated by a target RNA. This activation cleaves a reporter DNA, which in turn triggers a hybridization chain reaction (HCR). The HCR process forms long duplex DNA polymers that incorporate multiple Cy5.5 labels, leading to massive signal amplification and enabling highly sensitive detection of the target nucleic acid. mdpi-res.com This demonstrates the compound's role in the development of cutting-edge bioanalytical methods for nucleic acid analysis.
Fluorescence In Situ Hybridization (FISH)
While direct labeling of FISH probes with this compound is feasible through the incorporation of thiol-modified nucleotides, its more prominent role in FISH is realized through signal amplification techniques, most notably Tyramide Signal Amplification (TSA). tocris.combiotium.com The Sulfo-Cyanine5.5 fluorophore, in a tyramide-conjugated form, is a key component in many TSA kits used for FISH, immunocytochemistry (ICC), and immunohistochemistry (IHC). rndsystems.combio-techne.com
TSA, also known as Catalyzed Reporter Deposition (CARD), is a highly sensitive method that can enhance the detection of low-abundance nucleic acid sequences by more than 100-fold compared to conventional methods. tocris.combiotium.com The process involves a primary probe binding to the target DNA or RNA sequence. This probe is then recognized by an antibody or streptavidin conjugated to horseradish peroxidase (HRP). In the presence of hydrogen peroxide, the HRP enzyme catalyzes the conversion of a fluorophore-labeled tyramide substrate, such as a Cyanine5.5 tyramide, into a highly reactive, short-lived radical. biotium.comnih.gov This radical then covalently binds to tyrosine residues on proteins in the immediate vicinity of the target sequence, leading to a high-density deposition of fluorophores and a dramatically amplified signal. biotium.com
The use of Sulfo-Cyanine5.5 in this context is advantageous due to its emission in the far-red part of the spectrum, which helps to minimize autofluorescence from cellular components, thereby improving the signal-to-noise ratio. lumiprobe.com The covalent nature of the tyramide deposition allows for robust and stable labeling, suitable for multicolor FISH experiments by stripping antibodies after the first detection and repeating the process with a different probe and fluorophore. tocris.combiotium.com
The maleimide moiety of Sulfo-Cyanine5.5 provides a direct route for creating custom probes. Oligonucleotides can be synthesized with thiol modifications at either the 5' or 3' end, or internally. genelink.com These thiol-modified probes can then be conjugated with this compound to generate brightly fluorescent probes for direct FISH applications.
| Property | Description | Source(s) |
| Target Molecule | DNA or RNA within a fixed cell or tissue | nih.gov |
| Labeling Strategy | Indirectly via Tyramide Signal Amplification (TSA) using HRP-conjugated probes and a Sulfo-Cyanine5.5 tyramide substrate. Direct labeling of thiol-modified oligonucleotide probes is also possible. | tocris.comrndsystems.comgenelink.com |
| Key Advantage | Significant signal amplification for detecting low-abundance targets and reduced background fluorescence due to the far-red emission spectrum. | tocris.comlumiprobe.com |
| Detection Method | Fluorescence Microscopy |
RNA Localization and Dynamic Studies
The ability to track RNA molecules within living cells is crucial for understanding gene expression, regulation, and function. This compound serves as a valuable tool for these studies due to its biocompatibility, high water solubility, and bright, photostable fluorescence. axispharm.com Cyanine dyes are well-suited for RNA labeling and can be combined with advanced imaging techniques like super-resolution microscopy to observe RNA behavior at the single-molecule level.
A significant application of this compound is in the study of protein-RNA interactions. In a notable study, researchers utilized this compound to investigate the transient interactions that guide the folding of nascent ribosomal RNA (rRNA). By labeling specific ribosomal proteins with the dye, they could monitor the assembly and folding dynamics of the ribosome, a complex molecular machine composed of both RNA and protein. medchemexpress.com
The general strategy for labeling RNA for localization studies involves introducing a reactive handle into the RNA molecule, either biochemically or through synthetic means. For instance, RNA can be synthesized with thiol-containing nucleotides, which can then be specifically labeled with this compound. genelink.com This allows for the precise attachment of the fluorophore to the RNA molecule of interest.
Once labeled, the fluorescent RNA can be introduced into cells and its movement, concentration in specific cellular compartments (e.g., nucleus, cytoplasm, stress granules), and interactions with other molecules can be monitored using fluorescence microscopy techniques. The far-red emission of Sulfo-Cyanine5.5 is particularly beneficial for live-cell imaging, as it minimizes phototoxicity and background interference. lumiprobe.com
| Research Area | Methodology | Key Findings | Source(s) |
| Ribosomal RNA Folding | Labeling of ribosomal proteins with this compound to monitor transient protein-RNA interactions during ribosome assembly. | Provided insights into the dynamic process of nascent rRNA folding and the role of specific protein interactions in guiding this process. | medchemexpress.com |
| Single-Molecule RNA Tracking | Covalent labeling of thiol-modified RNA with this compound for visualization with super-resolution microscopy. | Enables the study of RNA distribution, transport, and dynamic changes at the single-molecule level within cells. | nih.gov |
Methodological Considerations and Comparative Research Analyses
Strategies for Minimizing Non-Specific Binding and Background Fluorescence
Non-specific binding and high background fluorescence are significant challenges in fluorescence-based assays, potentially obscuring specific signals and leading to inaccurate data. Several strategies can be employed to mitigate these issues when using Sulfo-Cyanine5.5 maleimide (B117702).
One primary approach is the use of blocking agents. Pre-treating samples with proteins like bovine serum albumin (BSA) or casein can effectively reduce non-specific binding by occupying potential binding sites for the fluorophore that are not the intended target. These blocking agents work by minimizing hydrophobic interactions, a common cause of non-specific attachment.
Another strategy involves optimizing the concentration of the labeling reagent. Using an excessive amount of Sulfo-Cyanine5.5 maleimide can lead to increased background signal. Therefore, titrating the dye concentration to find the optimal balance between signal intensity and background is crucial. In some applications, reducing the concentration of antibodies or probes, in conjunction with signal amplification techniques like tyramide signal amplification (TSA), can significantly decrease background staining from cross-reactivity or non-specific binding without compromising signal strength. lumiprobe.com
The inherent properties of Sulfo-Cyanine5.5 also contribute to reducing background. Its emission in the near-infrared (NIR) region is advantageous because biological specimens exhibit minimal autofluorescence in this spectral range. axispharm.comtargetmol.com Furthermore, the sulfonate groups on the dye enhance its water solubility, which can help minimize non-specific hydrophobic interactions that are more common with non-sulfonated dyes. axispharm.com
Optimization of Labeling Protocols for Sensitive Biomolecules
The successful conjugation of this compound to sensitive biomolecules, such as proteins and antibodies, hinges on the careful optimization of the labeling protocol. Key parameters to consider include pH, molar ratio of dye to biomolecule, and reaction time.
pH: The maleimide group of Sulfo-Cyanine5.5 reacts specifically with sulfhydryl groups (thiols) to form a stable thioether bond. axispharm.com This reaction is most efficient at a neutral to slightly acidic pH, typically in the range of 6.5 to 7.5. axispharm.cominterchim.fr Maintaining the pH within this optimal range is critical for maximizing the labeling efficiency while preserving the integrity and function of the biomolecule. Buffers such as phosphate-buffered saline (PBS), HEPES, or Tris are commonly used. interchim.fr
Molar Ratio: The molar ratio of this compound to the biomolecule significantly impacts the degree of labeling (DOL). An insufficient amount of dye will result in a low DOL and consequently, a weak fluorescent signal. Conversely, an excessive amount of dye can lead to over-labeling, which may compromise the biological activity of the molecule or induce aggregation. aatbio.com A common starting point is a 10-20 fold molar excess of the maleimide dye per mole of protein. interchim.fr However, the optimal ratio is often determined empirically for each specific biomolecule and may range from 5:1 to 20:1. aatbio.com For instance, in the labeling of certain antibody fragments, a dye-to-protein ratio of 0.63–0.68 was found to be optimal, retaining significant antigen-binding activity. mdpi.com
Reaction Conditions: The reaction is typically carried out at room temperature for 2 hours or overnight at 4°C, with protection from light to prevent photobleaching of the dye. interchim.fr For proteins with disulfide bonds, a reduction step using reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is necessary to generate free sulfhydryl groups for conjugation. interchim.fr If DTT is used, it must be removed before adding the maleimide dye, as it also contains a thiol group. TCEP does not need to be removed. interchim.fr
Comparative Performance with Non-Sulfonated Cyanine (B1664457) Dyes
The performance of this compound can be benchmarked against its non-sulfonated counterpart, Cy5.5 maleimide. The primary distinction between these two dyes lies in their hydrophilicity, which has significant implications for their use in biological applications.
Solubility and Aggregation: The addition of sulfonate groups to the cyanine core structure dramatically increases the water solubility of Sulfo-Cyanine5.5. creative-diagnostics.comnanopaprika.eu This enhanced hydrophilicity allows for labeling reactions to be performed in purely aqueous buffers, eliminating the need for organic co-solvents like DMSO or DMF, which can be detrimental to sensitive proteins. creative-diagnostics.comlumiprobe.com Non-sulfonated cyanine dyes, being more hydrophobic, often require the use of such solvents to prevent aggregation and ensure efficient labeling. creative-diagnostics.comaatbio.com The increased water solubility of sulfonated dyes also makes them less prone to aggregation, which can otherwise lead to fluorescence quenching and inaccurate quantification. nanopaprika.eu
Non-Specific Binding: The hydrophobicity of non-sulfonated cyanine dyes can contribute to higher levels of non-specific binding to cellular components and other biomolecules through hydrophobic interactions. google.com The hydrophilic nature of Sulfo-Cyanine5.5 helps to minimize these interactions, resulting in lower background signals and improved signal-to-noise ratios in imaging experiments.
Photophysical Properties: In terms of spectral properties, both sulfonated and non-sulfonated cyanine dyes are nearly identical. nanopaprika.eulumiprobe.com However, some studies suggest that an increased number of sulfo groups can have a positive effect on the quantum yields and photostability, which may be attributed to a reduced tendency for dye aggregation in aqueous environments. researchgate.net
| Feature | This compound | Non-Sulfonated Cyanine5.5 Maleimide |
| Water Solubility | High creative-diagnostics.com | Low creative-diagnostics.com |
| Requirement for Organic Co-solvents | No creative-diagnostics.com | Yes creative-diagnostics.com |
| Aggregation Tendency | Low nanopaprika.eu | High nanopaprika.eu |
| Non-Specific Binding | Lower | Higher google.com |
| Spectral Properties | Nearly Identical to non-sulfonated version nanopaprika.eu | Nearly Identical to sulfonated version nanopaprika.eu |
Evaluation Against Alternative Far-Red and NIR Fluorophores
This compound is often compared with other popular far-red and near-infrared (NIR) fluorophores, such as Alexa Fluor 680 and IRDye 800CW. The choice of fluorophore depends on the specific application, required brightness, photostability, and the available imaging instrumentation.
Spectral Similarity and Brightness: Sulfo-Cyanine5.5 is spectrally similar to Alexa Fluor 680 and IRDye 680. axispharm.com Brightness, a key parameter for fluorophores, is determined by the molar extinction coefficient and the fluorescence quantum yield. jacksonimmuno.comjacksonimmuno.com While the quantum yields of far-red and NIR dyes are generally lower than those of dyes in the visible spectrum, this is often compensated by their larger extinction coefficients. thermofisher.com For example, Alexa Fluor dyes are known for their high extinction coefficients and resistance to fluorescence quenching upon conjugation to proteins, often resulting in brighter conjugates compared to Cy dyes. thermofisher.com
Photostability: Photostability is another critical factor, especially for applications requiring long-term imaging or high-intensity excitation. Alexa Fluor dyes are generally reported to have superior photostability compared to their Cy dye counterparts. thermofisher.comaxispharm.com Some research also indicates that ATTO 647N and ATTO 655, while more photostable than Cy5, may generate more reactive oxygen species, suggesting a higher potential for phototoxicity. acs.org
In Vivo Imaging: For in vivo imaging, NIR fluorophores are particularly advantageous due to deeper tissue penetration and reduced autofluorescence. cymitquimica.com Sulfo-Cyanine5.5, with its emission in the NIR range, is well-suited for such applications. targetmol.comcymitquimica.com
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Features |
| Sulfo-Cyanine5.5 | ~675 axispharm.comaxispharm.com | ~694 axispharm.comaxispharm.com | High water solubility, low background autofluorescence. axispharm.comaxispharm.com |
| Alexa Fluor 680 | ~679 | ~702 | High photostability and brightness, spectrally similar to Cy5.5. thermofisher.com |
| IRDye 800CW | ~774 | ~789 | Used in applications requiring longer wavelength emission. |
Impact of Linker Chemistry on Conjugate Performance in Research Models
Maleimide-Thiol Linkage Stability: The conventional maleimide-thiol conjugation results in a thiosuccinimide linkage. scite.aicreativepegworks.com This linkage can be unstable under physiological conditions, undergoing a retro-Michael reaction that leads to deconjugation of the dye from the biomolecule. scite.aicreativepegworks.com This instability can compromise the therapeutic or diagnostic efficacy of the conjugate. prolynxinc.com
Strategies for Improving Linker Stability: To address this instability, several strategies have been developed. One approach is the use of "self-hydrolyzing" or "self-stabilizing" maleimides. scite.ai These modified maleimides are designed to undergo rapid hydrolysis of the thiosuccinimide ring after conjugation. scite.aicreativepegworks.com The resulting ring-opened structure is resistant to the retro-Michael reaction, thus preventing deconjugation and improving the in vivo stability of the conjugate. scite.aiprolynxinc.com For instance, ADCs prepared with self-hydrolyzing maleimides showed no measurable drug loss over two weeks in plasma, whereas control ADCs lost about half of their payload. ucl.ac.uk Another strategy involves creating a thiazine (B8601807) structure when a peptide with an N-terminal cysteine is conjugated to a maleimide reagent, which has shown increased stability. nih.gov
Linker-Induced Functional Modifications: Recent research has demonstrated that linkers can do more than just connect a dye to a biomolecule. By incorporating specific functional units into the linker, it is possible to impart novel properties to the fluorophore. For example, linkers have been designed to make a commercial cyanine dye "self-healing" to increase photostability or to act as a sensor for metal ions. nih.gov
Emerging Research Directions and Future Perspectives
Development of Next-Generation Sulfo-Cyanine5.5 Maleimide (B117702) Probes
The quest for improved fluorescent probes is driving the development of next-generation Sulfo-Cy5.5 maleimide derivatives with enhanced brightness, photostability, and tailored functionalities. Researchers are exploring synthetic strategies to create analogs with higher quantum yields and greater resistance to photobleaching, which are critical for long-term and single-molecule imaging studies. acs.org Modifications to the cyanine (B1664457) core structure, such as the introduction of different substituent groups, are being investigated to fine-tune the spectral properties and improve performance in various biological environments. researchgate.net For instance, the development of asymmetric cyanine dyes has shown promise in enhancing photostability and detection sensitivity in protein analysis. researchgate.net These advancements aim to provide researchers with a more robust and versatile toolkit for a wider range of biological investigations.
Integration with Advanced Imaging Modalities
The utility of Sulfo-Cy5.5 maleimide is being significantly amplified by its integration with advanced imaging modalities beyond conventional fluorescence microscopy. Its near-infrared properties make it a suitable candidate for in vivo imaging and super-resolution microscopy techniques like dSTORM (direct stochastic optical reconstruction microscopy). researchgate.nettocris.com Furthermore, its conjugation to nanoparticles or other contrast agents enables its use in multimodal imaging, combining the high sensitivity of fluorescence imaging with the anatomical detail of techniques like magnetic resonance imaging (MRI) or positron emission tomography (PET). researchgate.netscience.gov For example, manganese oxide nanoparticles conjugated with a Cy5.5 derivative have been successfully used for dual-modal MR and near-infrared fluorescence imaging of brain gliomas. science.gov This synergistic approach provides a more comprehensive understanding of biological processes by correlating molecular events with anatomical structures.
Novel Bioconjugation Strategies for Complex Biological Systems
While the maleimide-thiol reaction is a well-established method for protein labeling, researchers are developing novel bioconjugation strategies to achieve greater site-specificity and efficiency, particularly in complex biological systems. nih.govscience.gov These include "click chemistry" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloadditions, which offer high selectivity and biocompatibility. nih.govnih.gov Sortase-mediated ligation is another powerful technique that allows for the precise, enzyme-catalyzed labeling of proteins at specific recognition sites. nih.gov These advanced methods enable the controlled attachment of Sulfo-Cy5.5 maleimide to specific domains of a protein or within a cellular environment, minimizing off-target labeling and providing more accurate insights into molecular function. nih.gov
Computational and Theoretical Modeling for Dye Design
Computational and theoretical modeling are becoming increasingly integral to the rational design of new and improved cyanine dyes. mdpi.com Quantum chemical computations, such as those based on Density Functional Theory (DFT), allow researchers to predict the photophysical properties of novel dye structures before their synthesis. mdpi.commedkoo.com These models can simulate absorption and fluorescence maxima, helping to fine-tune the spectral characteristics of the dyes for specific applications. mdpi.com By understanding the structure-property relationships, scientists can design next-generation Sulfo-Cy5.5 maleimide probes with optimized brightness, photostability, and environmental sensitivity, accelerating the development of superior imaging tools. researchgate.net
Expanding the Repertoire of Biological Targets and Research Questions
The versatility of Sulfo-Cy5.5 maleimide is enabling its application to an expanding array of biological targets and research questions. Initially used for labeling abundant proteins, its use is now extending to the study of more complex systems like protein-RNA interactions and the targeted imaging of specific cell types or receptors. medchemexpress.com For instance, Cy5.5-labeled Affibody molecules have been developed for the near-infrared fluorescent imaging of tumors expressing epidermal growth factor receptor (EGFR). science.gov Researchers are also exploring its use in "tumor painting" probes for fluorescence-guided surgery and in FRET (Förster Resonance Energy Transfer)-based biosensors for detecting protease activity. rsc.org These expanding applications are opening new avenues for understanding disease mechanisms, developing diagnostic tools, and guiding therapeutic interventions.
Q & A
Basic Research Questions
Q. How can researchers quantify maleimide group availability in nanoparticle (NP) formulations using Sulfo-Cyanine5.5 maleimide?
- Methodology :
- Use UV-Vis spectroscopy at 302 nm to monitor maleimide content, as hydrolysis or steric hindrance (e.g., from PEG chains) can reduce availability .
- Compare experimental ligand counts (via quantitative DNA-PAINT or fluorescence assays) with theoretical estimates. For example, a study reported 6 vs. 77 ligands per NP for 10% maleimide formulations due to PEG entanglement .
- Validate with to confirm PEG-maleimide stability during sonication or pH changes .
Q. What strategies mitigate solubility challenges when labeling thiol-containing proteins with this compound?
- Methodology :
- Dissolve the dye in anhydrous DMSO (recommended solvent) to prevent hydrolysis .
- For aqueous buffers, use triethylammonium salt formulations (e.g., 1153.20 Da molecular weight) to enhance solubility compared to potassium salts .
- Optimize protein-to-dye molar ratios (e.g., 1:3–1:10) to avoid aggregation, and purify conjugates via size-exclusion chromatography .
Q. How can researchers confirm successful conjugation of this compound to target biomolecules?
- Methodology :
- Use SDS-PAGE with in-gel fluorescence imaging to visualize labeled proteins.
- Characterize conjugates via HPLC-MS for mass shifts corresponding to dye incorporation (~1153.20 Da) .
- Validate fluorescence emission at 701 nm (Ex: 678 nm) in near-infrared (NIR) imaging systems .
Advanced Research Questions
Q. How do thiosuccinimide linkage instability issues affect long-term bioimaging studies, and what novel maleimide designs address this?
- Critical Analysis :
- Thiosuccinimide bonds are prone to retro-Michael reactions in vivo, leading to dye loss. This compromises pharmacokinetic profiles in antibody-drug conjugates (ADCs) .
- Solutions :
- Use "next-gen" maleimides (e.g., disulfide-rebridging reagents) to stabilize conjugates .
- Compare this compound with alternatives like DBCO-PEG6-NHS for reversible labeling .
Q. How does PEG chain length and flexibility influence this compound conjugation efficiency in nanoparticle systems?
- Experimental Design :
- Synthesize NPs with varying PEG molecular weights (e.g., 2–5 kDa) and quantify maleimide accessibility via qPAINT .
- For long PEG chains (>5 kDa), introduce spacers (e.g., short alkyl linkers) to reduce entanglement and improve thiol-maleimide reaction kinetics .
- Validate using Förster resonance energy transfer (FRET) with Cy5.5 as a donor/acceptor pair .
Q. What experimental conditions minimize maleimide hydrolysis during nanoparticle preparation?
- Troubleshooting :
- Avoid prolonged sonication above 20°C, as elevated temperatures accelerate hydrolysis (~15% loss under standard conditions) .
- Pre-quantify maleimide content via UV-Vis at 302 nm before conjugation .
- Use low-pH buffers (pH 6.5–7.0) during NP formulation to slow hydrolysis rates .
Q. How can researchers resolve discrepancies between theoretical and experimental ligand counts in maleimide-functionalized systems?
- Data Contradiction Analysis :
- Theoretical estimates often overlook steric hindrance (e.g., PEG entanglement) or hydrolysis.
- Approach :
- Combine qPAINT for single-molecule counting with bulk fluorescence assays to cross-validate ligand density .
- Perform kinetic studies to assess maleimide reactivity over time under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
